[1-(4-Chlorophenyl)cyclohexyl]methanamine
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Overview
Description
[1-(4-Chlorophenyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.75 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with a 4-chlorophenyl group and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of [1-(4-Chlorophenyl)cyclohexyl]methanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.
Chemical Reactions Analysis
[1-(4-Chlorophenyl)cyclohexyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
[1-(4-Chlorophenyl)cyclohexyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, including neurological disorders.
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially affecting mood and behavior .
Comparison with Similar Compounds
[1-(4-Chlorophenyl)cyclohexyl]methanamine can be compared with other similar compounds, such as:
[1-(4-Bromophenyl)cyclohexyl]methanamine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
[1-(4-Fluorophenyl)cyclohexyl]methanamine: Contains a fluorine atom, potentially altering its chemical properties and interactions.
[1-(4-Methylphenyl)cyclohexyl]methanamine: The presence of a methyl group instead of chlorine can influence its physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHEFNSQQTTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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